PSB-1410: A Potent and Selective Monoamine Oxidase-B Inhibitor
PSB-1410: A Potent and Selective Monoamine Oxidase-B Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PSB-1410, chemically identified as N-(3,4-Dichlorophenyl)-1H-indole-5-carboxamide, has emerged as a highly potent and selective inhibitor of monoamine oxidase-B (MAO-B). This document provides a comprehensive technical overview of PSB-1410, including its chemical properties, mechanism of action, in vitro efficacy, and selectivity. Detailed experimental protocols for its synthesis and biological evaluation are presented to facilitate further research and development. Additionally, relevant signaling pathways and experimental workflows are visualized to provide a clear understanding of its pharmacological context. While extensive in vitro data highlights the promise of PSB-1410, this guide also underscores the current absence of publicly available in vivo pharmacokinetic and pharmacodynamic data, outlining the necessary future studies to fully elucidate its therapeutic potential.
Introduction
Monoamine oxidase-B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[1] Elevated MAO-B activity is implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's disease, by contributing to the depletion of dopamine and the generation of neurotoxic reactive oxygen species.[2] Consequently, the development of selective MAO-B inhibitors represents a cornerstone of therapeutic strategies for these conditions.[2]
PSB-1410 has been identified as a novel, highly potent, and selective MAO-B inhibitor.[3] Its competitive and reversible mechanism of action, coupled with exceptional potency at the nanomolar level, positions it as a promising candidate for further investigation in the context of neuroprotective and symptomatic therapies for neurodegenerative diseases. This guide aims to consolidate the current knowledge on PSB-1410 and provide a detailed technical resource for the scientific community.
Chemical Properties and Synthesis
PSB-1410 is an indole-5-carboxamide derivative with the following chemical characteristics:
| Property | Value |
| IUPAC Name | N-(3,4-Dichlorophenyl)-1H-indole-5-carboxamide |
| Molecular Formula | C₁₅H₁₀Cl₂N₂O |
| Molecular Weight | 305.16 g/mol |
| CAS Number | 1494477-03-0 |
Synthesis Protocol
While a detailed, step-by-step synthesis protocol for PSB-1410 is not explicitly available in the public domain, the synthesis of N-aryl-indole-5-carboxamides is generally achieved through a standard amide coupling reaction.[3][4] The following represents a plausible and generally applicable synthetic route:
Step 1: Synthesis of 1H-Indole-5-carboxylic acid. This can be achieved through various established methods, such as the Fischer indole synthesis from a suitable phenylhydrazine and a ketoacid, followed by ester hydrolysis.
Step 2: Activation of the Carboxylic Acid. 1H-Indole-5-carboxylic acid is converted to a more reactive species, such as an acyl chloride or an activated ester. A common method is the reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acyl chloride.
Step 3: Amide Coupling. The activated 1H-indole-5-carbonyl chloride is then reacted with 3,4-dichloroaniline in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or tetrahydrofuran) to yield PSB-1410.
Purification: The final product is typically purified by recrystallization or column chromatography.
Figure 1: General synthetic workflow for PSB-1410.
In Vitro Pharmacology
Potency and Selectivity
PSB-1410 is a highly potent inhibitor of human and rat MAO-B. Its inhibitory activity has been quantified, demonstrating sub-nanomolar potency. Critically, it exhibits exceptional selectivity for MAO-B over MAO-A.[3][5][6][7]
| Enzyme Source | IC₅₀ (nM) | Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀) |
| Human MAO-B | 0.23 | > 5700 |
| Rat MAO-B | 1.01 | Not Reported |
| Human MAO-A | > 1300 | - |
Mechanism of Action
Kinetic studies have revealed that PSB-1410 acts as a competitive and reversible inhibitor of MAO-B.[3] This mode of action is advantageous as it allows for a more controlled and potentially safer pharmacological profile compared to irreversible inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of low-dose treatment with selegiline on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Pharmacokinetics of monoamine oxidase B inhibitors in Parkinson's disease: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Peptides during Ischemic Preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
